molecular formula C9H12O2 B1362657 2-Methoxyphenethyl alcohol CAS No. 7417-18-7

2-Methoxyphenethyl alcohol

Cat. No. B1362657
CAS RN: 7417-18-7
M. Wt: 152.19 g/mol
InChI Key: XLDRDNQLEMMNNH-UHFFFAOYSA-N
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Description

2-Methoxyphenethyl alcohol is a chemical compound used in chemical synthesis . It has a molecular formula of C9H12O2 and a molecular weight of 152.19 .


Molecular Structure Analysis

The molecular structure of 2-Methoxyphenethyl alcohol is represented by the formula CH3OC6H4CH2CH2OH . More detailed structural analysis is not available in the retrieved sources.


Chemical Reactions Analysis

While specific chemical reactions involving 2-Methoxyphenethyl alcohol are not detailed in the available sources, it is noted that it may be used in chemical synthesis .


Physical And Chemical Properties Analysis

2-Methoxyphenethyl alcohol is a colorless viscous liquid . It has a refractive index (n20/D) of 1.54 and a density of 1.076 g/mL at 25 °C . It has a boiling point of 133-135 °C/10 mmHg .

Scientific Research Applications

1. Metabolism Studies

Research on the metabolism of similar compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats, identified various metabolites including alcohols related to 2-methoxyphenethyl alcohol. These findings highlight metabolic pathways involving the reduction of aldehydes to corresponding alcohols, relevant to understanding the metabolism of 2-methoxyphenethyl alcohol in biological systems (Kanamori et al., 2002).

2. Catalysis and Green Chemistry

The study of catalytic methylation, such as the O-methylation of 2-naphthol using dimethyl carbonate, provides insights into the potential application of 2-methoxyphenethyl alcohol in green chemistry. Such research explores environmentally friendly alternatives for chemical synthesis (Yadav & Salunke, 2013).

3. Thermal Decomposition

Research on the thermal decomposition of 2-methoxyphenol provides valuable information on the stability and breakdown of similar compounds, including 2-methoxyphenethyl alcohol. This is crucial in understanding its behavior under high-temperature conditions (Dorrestijn & Mulder, 1999).

4. Medical Applications

The study of derivatives of methoxyphenethyl alcohol, like 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate, showed significant α-glucosidase inhibition activity, suggesting potential applications in medical research, especially in the treatment of diseases like diabetes (Santoso et al., 2022).

5. Biofuel Research

Investigations into the thermal degradation of 2-methoxyethanol, a related compound, inform potential applications of 2-methoxyphenethyl alcohol in biofuel research. This includes understanding its behavior as a biofuel additive and its decomposition pathways (Abdel-Rahman et al., 2019).

6. Chemical Synthesis

Studies on the oxidation of primary alcohols to carboxylic acids provide insights into the chemical reactions involving 2-methoxyphenethyl alcohol, highlighting its potential use in various chemical synthesis processes (Zhao et al., 2005).

properties

IUPAC Name

2-(2-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDRDNQLEMMNNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60225136
Record name 2-Methoxyphenethyl alcohol
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyphenethyl alcohol

CAS RN

7417-18-7
Record name 2-(2-Methoxyphenyl)ethanol
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Record name 2-Methoxyphenethyl alcohol
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Record name 2-Methoxyphenethyl alcohol
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Record name 2-methoxyphenethyl alcohol
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Synthesis routes and methods I

Procedure details

2-(2-Methoxy-phenyl)-ethanol Lithium aluminum hydride (21 g, 0.55 mol) was added to a solution of (2-methoxy-phenyl)-acetic acid methyl ester (90 g, 0.50 mol) in anhydrous tetrahydrofuran (500 mL) at 0° C. After stirred at 0° C. for 30 minutes, the mixture was treated with sodium hydroxide (5% aqueous solution, 180 g). The mixture was extracted three times with ethyl acetate (400 mL) and the combined organic layers were washed with a saturated aqueous solution of sodium chloride, dried over sodium sulfate, filtered, and evaporated to dryness to give 2-(2-methoxy-phenyl)-ethanol (43 g, 0.28 mol, 57%), which was used directly in the next step.
Name
2-(2-Methoxy-phenyl)-ethanol Lithium aluminum hydride
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 10 g of 2-(2-hydroxyphenyl)-ethanol in 200 ml of acetone there are added 35.3 g of Cs2CO3 and then a solution of 6.5 ml of methyl iodide in 40 ml of acetone. The reaction mixture is stirred for 50 minutes at room temperature, is filtered and is concentrated by evaporation. The residue is partitioned between diethyl ether and water. The organic phases are combined, dried over magnesium sulfate and concentrated by evaporation, and the residue is purified by means of FC (dichloromethane/diethyl ether=97:3), yielding the title compound: Rf (dichloromethane/diethyl ether=97:3)=0.34; HPLC Rt =9.31 minutes.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
35.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Lithium aluminum hydride (21 g, 0.55 mol) was added to a solution of (2-methoxy-phenyl)-acetic acid methyl ester (90 g, 0.50 mol) in anhydrous tetrahydrofuran (500 mL) at 0° C. After stirred at 0° C. for 30 minutes, the mixture was treated with sodium hydroxide (5% aqueous solution, 180 g). The mixture was extracted three times with ethyl acetate (400 mL) and the combined organic layers were washed with a saturated aqueous solution of sodium chloride, dried over sodium sulfate, filtered, and evaporated to dryness to give 2-(2-methoxy-phenyl)-ethanol (43 g, 0.28 mol, 57%), which was used directly in the next step.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

35.3 g of caesium carbonate and then a solution of 6.5 ml of methyl iodide in 40 ml of acetone are added to a solution of 10 g of 2-(2-hydroxyphenyl)-ethanol in 200 ml of acetone. The reaction mixture is stirred for 50 minutes at room temperature, filtered and concentrated by evaporation. The residue is partitioned between diethyl ether and water. The organic phases are combined, dried over magnesium sulfate and concentrated by evaporation and the residue is purified by means of FC (dichloromethane/diethyl ether 97:3) to yield the title compound: Rf (dichloromethane/diethyl ether 97:3)=0.34; HPLC Rt =9.31 minutes.
Quantity
35.3 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxyphenethyl alcohol
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2-Methoxyphenethyl alcohol
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2-Methoxyphenethyl alcohol
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Reactant of Route 5
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Reactant of Route 6
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2-Methoxyphenethyl alcohol

Citations

For This Compound
27
Citations
MK Song, AR Cho, GY Sim, JH Ahn - Journal of agricultural and …, 2019 - ACS Publications
… Tyrosol, hydroxytyrosol, 2-hydroxyphenethyl alcohol, 3-hydroxyphenethyl alcohol, 2-methoxyphenethyl alcohol, 3-methoxyphenethyl alcohol, and 4-methoxyphenethyl alcohol were …
Number of citations: 11 pubs.acs.org
T Morikawa, K Ninomiya, H Kuramoto, I Kamei… - Journal of natural …, 2016 - Springer
… Acid hydrolysis of 2 with 1 M HCl liberated 2-methoxyphenethyl alcohol together with d-… By the treatment of 3 with 1 M HCl, the same aglycone, 2-methoxyphenethyl alcohol, as that …
Number of citations: 40 link.springer.com
B Zhang, T Ping, L Mu, X Lu, J Zhu - Sustainable Materials and …, 2023 - Elsevier
… The cleavage of C Ar4 -O and C α4 -C β4 forms 2-methoxyphenethyl alcohol. Then the further oxidation of alcohol hydroxyl leads to the formation of 2-methoxyphenylacetaldehyde (…
Number of citations: 1 www.sciencedirect.com
SJ Oh, GG Choi, JS Kim - ACS Sustainable Chemistry & …, 2018 - ACS Publications
Two-stage pyrolysis of corncob was performed to simultaneously produce acetic acid-rich and phenolic-rich bio-oils. The two-stage pyrolyzer consisted of an auger reactor and a …
Number of citations: 11 pubs.acs.org
MH Langoor, JH van der Maas - Vibrational spectroscopy, 1997 - Elsevier
… Compound III can be regarded as a member of a series with 2-methoxyphenethyl alcohol and 2methoxybenzyl alcohol [1]. In this series the number of aliphatic C-atoms in the …
Number of citations: 13 www.sciencedirect.com
EA Davies - 2009 - eprints.nottingham.ac.uk
The use of the aza-[2,3]-Wittig sigmatropic rearrangement in the synthesis of α,α-disubstituted α-amino acids has been investigated with the emphasis on obtaining enantioenriched …
Number of citations: 2 eprints.nottingham.ac.uk
JR Hwu, YS Wein, YJ Leu - The Journal of Organic Chemistry, 1996 - ACS Publications
Selective reduction of functional groups by use of dissolving calcium metal was performed, and the results are in comparison with those by lithium and sodium metals. Reduction with 2.0…
Number of citations: 49 pubs.acs.org
ALSY Ibrahim, SF Mahmood… - Chemistry & …, 2023 - Wiley Online Library
Thermal pyrolysis of mixed date stones and pistachio shells in a semi‐batch reactor was addressed in this study. The highest yield of liquids (51.20 %) was produced at 500 C, 90 min, …
Number of citations: 3 onlinelibrary.wiley.com
DH Altamer, AN Al-Irhayim, LI Saeed - Journal of Analytical and Applied …, 2021 - Elsevier
Thermal pyrolysis of a non-edible feedstock, wild (Brassica juncea L.) seeds (WMS) in a fixed-bed reactor for creating bio-oil (BO) and biochar (BC) was the essential scope of this work. …
Number of citations: 15 www.sciencedirect.com
AB Fadhil, BA Kareem - Journal of Analytical and Applied Pyrolysis, 2021 - Elsevier
The essential objective of this investigation is to inspect the possibility of exploiting an equivalent blend of locally available bio-wastes, namely date pits (DP) and olive stones (OS), for …
Number of citations: 35 www.sciencedirect.com

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